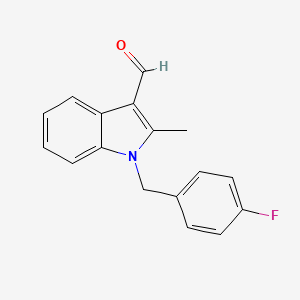

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (FMBICA) is a synthetic compound that has been studied for its potential applications in scientific research. FMBICA is a member of the indole family and has a molecular weight of 262.3 g/mol. It is a colorless solid that is insoluble in water. FMBICA has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Catalysis Applications

- Green & Sustainable Synthesis : A study by Yogita Madan demonstrates the synthesis of knoevenagel condensed products of indole-3-carbaldehydes, highlighting the advantages of excellent yields, short reaction time, and environmental benefits through the use of solvent-free methods and nanocatalysis (Madan, 2020).

- Palladacycle Catalysts : Research by M. Singh et al. explores the design and synthesis of palladacycles from indole carbaldehydes and their applications as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their efficiency in catalytic processes (Singh et al., 2017).

- Nickel Ferrite Nanoparticles : A study conducted by T. N. Rao and colleagues focuses on the catalytic activity of nickel ferrite nanoparticles in synthesizing novel organic compounds, demonstrating the role of these nanoparticles in facilitating chemical reactions (Rao et al., 2019).

Biological Activity Exploration

- Antimicrobial and Antioxidant Activities : The study by C. Gopi and M. Dhanaraju discusses the synthesis and evaluation of novel indole derivatives for their antioxidant properties, indicating the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

- Anti-Cancer Agents : Research by S. Anwar et al. presents the synthesis of N-arylated indole-3-substituted-2-benzimidazoles as potential anticancer agents, highlighting the significance of these compounds in cancer treatment (Anwar et al., 2023).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by ASISCHEM V97345. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .

Pharmacokinetics

The compound’s lipophilicity, molecular weight, and polar surface area may influence its pharmacokinetic properties, including absorption and distribution .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBROSICYDAPWQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341477 |

Source

|

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

332922-15-3 |

Source

|

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)